2-Formamidothiophene-3-carboxylic acid
Description
2-Formamidothiophene-3-carboxylic acid is a heterocyclic compound featuring a thiophene ring substituted with a formamido (-NHCHO) group at position 2 and a carboxylic acid (-COOH) group at position 2. This structure confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and materials chemistry.
Properties
CAS No. |
43028-69-9 |
|---|---|
Molecular Formula |
C6H5NO3S |
Molecular Weight |
171.18 g/mol |
IUPAC Name |
2-formamidothiophene-3-carboxylic acid |
InChI |
InChI=1S/C6H5NO3S/c8-3-7-5-4(6(9)10)1-2-11-5/h1-3H,(H,7,8)(H,9,10) |
InChI Key |
ZWSJWGDWLCBNLV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1C(=O)O)NC=O |
Origin of Product |
United States |
Comparison with Similar Compounds
2-Formylthiophene-3-carboxylic Acid
- Molecular Formula : C₆H₄O₃S
- Molecular Weight : 156.16
- Key Feature : A formyl (-CHO) group replaces the formamido (-NHCHO) group.
- Used in research as a precursor for heterocyclic syntheses .
2-(Acetylamino)thiophene-3-carboxylic Acid
2-(Difluoromethyl)thiophene-3-carboxylic Acid
- Molecular Formula : C₆H₄F₂O₂S
- Molecular Weight : 178.16
- Key Feature : Difluoromethyl (-CF₂H) group introduces strong electron-withdrawing effects.
- Implications : Increased acidity (pKa ~2–3) due to fluorine’s electronegativity, making it suitable for coordination chemistry or as a catalyst ligand .
Halogen-Substituted Derivatives
2-Chlorothiophene-3-carboxylic Acid
3-Fluoro-2-thiophenecarboxylic Acid
- Molecular Formula : C₅H₃FO₂S
- Molecular Weight : 146.14
- Key Feature : Fluorine at position 3.
- Implications : Fluorination improves metabolic stability and bioavailability, common in antiretroviral and anticancer agents .
Heterocyclic Amido Derivatives
2-(Furan-2-amido)thiophene-3-carboxylic Acid
2-[(5-Chloro-2-fluorobenzene)amido]thiophene-3-carboxylic Acid
- Molecular Formula: C₁₂H₇ClFNO₃S
- Molecular Weight : 299.7
- Key Feature : Halogenated benzamido group.
- Implications : The chloro-fluorobenzene moiety increases steric bulk and hydrophobicity, favoring interactions with aromatic protein residues in drug-receptor binding .
Comparative Data Table
Research Implications
- Electronic Effects : Electron-withdrawing groups (e.g., -Cl, -CF₃) increase carboxylic acid acidity, favoring salt formation for improved solubility .
- Biological Applications : Amido and halogenated derivatives show promise in drug design, with fluorinated analogs offering enhanced metabolic stability .
- Material Science : Heterocyclic amido derivatives (e.g., furan- or thiophene-substituted) are candidates for conductive polymers or sensors due to extended conjugation .
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